BenchChemオンラインストアへようこそ!

Pam2CSK4

TLR2/6 agonist Heterodimer selectivity Reporter assay

Pam2CSK4 is a synthetic diacylated lipopeptide with unparalleled selectivity for TLR2/6 (EC50 = 0.015 ng/ml) — a 275-fold bias over TLR2/1 — making it the definitive reagent for dissecting TLR2/6-specific pathways without confounding TLR2/1 crosstalk. Substituting with Pam3CSK4 drives opposing signaling kinetics and fails to recapitulate Th2-polarized antibody responses essential for vaccine research targeting helminths, allergens, or humoral immunity. In equine models, Pam2CSK4 is the more potent TLR2/1 activator, contrary to human data. For oncology, pairing Pam2CSK4 with Pam3CSK4 enables clean dissection of TLR2/6 vs. TLR2/1 apoptotic pathways. Procure the correct heterodimer-specific agonist to ensure experimental reproducibility and valid immunological endpoints.

Molecular Formula C65H126N10O12S
Molecular Weight 1271.8 g/mol
Cat. No. B561590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam2CSK4
Molecular FormulaC65H126N10O12S
Molecular Weight1271.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1
InChIKeyLJUIOEFZFQRWJG-GHYFRYPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam2CSK4 (TLR2/6 Agonist) Procurement: Baseline Characteristics and Product Overview


Pam2CSK4 is a synthetic diacylated lipopeptide that functions as a selective agonist of the Toll-like receptor 2 (TLR2) and TLR6 heterodimer (TLR2/6) [1]. It is widely employed as a tool compound to study innate immune signaling and as a vaccine adjuvant due to its ability to polarize immune responses towards a Th2 phenotype [2]. The compound is provided as a trifluoroacetate salt and is structurally defined by the sequence Pam2Cys-Ser-(Lys)4 [1].

Why Pam2CSK4 Cannot Be Substituted with Generic TLR2 Agonists: Heterodimer Selectivity and Functional Divergence


Generic substitution of Pam2CSK4 with other TLR2 agonists is not scientifically valid due to its strict heterodimer selectivity for TLR2/6 over TLR2/1 and the profound downstream functional consequences of this bias. While both Pam2CSK4 and Pam3CSK4 activate TLR2, they drive distinct signaling kinetics and cellular outcomes [1]. Pam2CSK4 exhibits a ~275-fold selectivity for TLR2/6 (EC50 = 0.015 ng/ml) over TLR2/1 (EC50 = 4.12 ng/ml) in human reporter assays, whereas Pam3CSK4 is a potent TLR2/1 agonist (EC50 = 0.47 ng/ml) with negligible TLR2/6 activity . Consequently, selecting the correct TLR2 heterodimer-specific agonist is critical for experimental reproducibility and achieving desired immunological endpoints [2].

Quantitative Differentiation Evidence for Pam2CSK4: Potency, Selectivity, and Functional Outcomes


TLR2/6 vs. TLR2/1 Heterodimer Selectivity: Pam2CSK4 Exhibits ~275-Fold Higher Potency for TLR2/6

Pam2CSK4 demonstrates profound selectivity for the TLR2/6 heterodimer compared to TLR2/1. In human receptor reporter assays, the EC50 for TLR2/6 activation is 0.015 ng/ml, while the EC50 for TLR2/1 activation is 4.12 ng/ml, representing a 275-fold difference in potency . This is in stark contrast to Pam3CSK4, which is a potent TLR2/1 agonist with an EC50 of 0.47 ng/ml and exhibits minimal activity at TLR2/6 [1].

TLR2/6 agonist Heterodimer selectivity Reporter assay

Species-Specific Potency at Equine TLR2/1: Pam2CSK4 is More Potent than Pam3CSK4 in Equine Cells

In equine TLR2/1-transfected cells, the potency profile of lipopeptides is inverted compared to human cells. Pam2CSK4 is more potent than Pam3CSK4 at activating equine TLR2/1, despite Pam3CSK4 being the more potent agonist for human TLR2/1 [1]. Specifically, the EC50 of Pam3CSK4 for equine TLR2/1 is 43.2 ± 5.6 nM, while Pam2CSK4 shows greater potency [1]. This highlights a critical species difference in ligand recognition.

Veterinary immunology Equine TLR2 Species-specific response

Functional Divergence in Cancer: Pam2CSK4 Fails to Induce Apoptosis in ALL Cells Unlike Pam3CSK4

In B-cell precursor acute lymphoblastic leukemia (ALL) cells, stimulation with Pam2CSK4 (TLR2/6) and Pam3CSK4 (TLR2/1) leads to divergent functional outcomes. Both ligands upregulate CD40 expression, but only Pam3CSK4 triggers Caspase-8-mediated apoptosis and sensitizes cells to vincristine-mediated cytotoxicity [1]. Pam2CSK4 does not induce apoptosis in this model. This is attributed to divergent signaling kinetics downstream of each heterodimer [1].

Acute lymphoblastic leukemia Apoptosis TLR2 signaling

Vaccine Adjuvant Polarization: Pam2CSK4 Drives a Th2-Biased Response, Pam3CSK4 Does Not

In a murine vaccine model for Brugia malayi filariasis, Pam2CSK4 used as an adjuvant induced significant protective immunity equivalent to that of Alum, characterized by elevated antigen-specific IL-4, IL-5, and IL-13 (Th2 cytokines) [1]. In contrast, Pam3CSK4 did not produce the same level of Th2 polarization in the Leishmania major model, where Pam2CSK4 exacerbated disease severity via a skewed Th2 phenotype [1].

Vaccine adjuvant Th2 polarization Parasitic infection

Crystal Structure Confirms Pam2CSK4 Does Not Induce TLR1-TLR2 Heterodimerization

Crystallographic studies demonstrate that Pam3CSK4 induces the formation of an 'm'-shaped TLR1-TLR2 heterodimer, with its three lipid chains mediating the interaction [1]. In contrast, binding of the diacylated lipopeptide Pam2CSK4 does not induce this heterodimerization [1]. This structural evidence provides a mechanistic basis for the functional selectivity of these agonists.

Structural biology TLR heterodimer Lipopeptide binding

Optimal Application Scenarios for Pam2CSK4 Based on Quantitative Evidence


Vaccine Adjuvant Development for Th2- and Antibody-Dependent Immunity

Pam2CSK4 is the TLR2 agonist of choice for formulating vaccines intended to generate strong Th2-polarized immune responses and robust antibody production. As demonstrated in parasitic infection models, Pam2CSK4 adjuvanticity elevates antigen-specific IL-4, IL-5, and IL-13 and provides protective immunity equivalent to Alum . This makes it suitable for vaccines targeting helminths, allergens, or pathogens requiring humoral immunity.

Selective Investigation of TLR2/6-Mediated Signaling in Human Cells

Given its 275-fold selectivity for TLR2/6 over TLR2/1 in human reporter assays (EC50 = 0.015 ng/ml vs. 4.12 ng/ml), Pam2CSK4 is the optimal reagent for dissecting TLR2/6-specific pathways without confounding TLR2/1 activation . This application is critical for studies of inflammatory signaling, host-pathogen interactions, and the development of heterodimer-biased therapeutics.

Equine Immunology Research Requiring TLR2/1 Activation

Contrary to expectations based on human data, Pam2CSK4 is the more potent activator of equine TLR2/1 compared to Pam3CSK4 . Researchers utilizing equine models for infectious disease, vaccine testing, or comparative immunology should procure Pam2CSK4 to ensure optimal TLR2/1 stimulation in this species.

Studies on Functional Divergence of TLR2 Heterodimers in Cancer

Pam2CSK4 serves as a critical comparator to Pam3CSK4 in oncology research. As shown in ALL cells, Pam2CSK4 does not induce apoptosis, while Pam3CSK4 triggers Caspase-8-mediated death . Using both agonists enables the dissection of TLR2/6- versus TLR2/1-driven effects on tumor cell survival, immune evasion, and therapeutic sensitization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam2CSK4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.